3-Hydroxy-3-thian-3-ylGlutaricAcid
Description
3-Hydroxy-3-thian-3-ylGlutaric Acid is a substituted glutaric acid derivative featuring a hydroxyl group and a thian (thiane) ring at the 3-position of the glutaric acid backbone. Glutaric acid derivatives are studied for diverse applications, including metabolic biomarkers, atmospheric chemistry, and pharmacological agents. The thian substituent introduces steric and electronic effects distinct from other substituents (e.g., trifluoromethyl, isobutyl), which may influence solubility, reactivity, and biological activity .
Properties
CAS No. |
1346601-06-6 |
|---|---|
Molecular Formula |
C10H16O5S |
Molecular Weight |
248.293 |
IUPAC Name |
3-hydroxy-3-(thian-3-yl)pentanedioic acid |
InChI |
InChI=1S/C10H16O5S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-16-6-7/h7,15H,1-6H2,(H,11,12)(H,13,14) |
InChI Key |
STAOKVVUNYHPBV-UHFFFAOYSA-N |
SMILES |
C1CC(CSC1)C(CC(=O)O)(CC(=O)O)O |
Synonyms |
3-Hydroxy-3-(tetrahydro-2H-thiopyran-3-yl)pentanedioic Acid; OH-TME; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-thian-3-ylGlutaricAcid typically involves the reaction of tetrahydro-2H-thiopyran derivatives with appropriate reagents to introduce the hydroxy and pentanedioic acid functionalities. One common method involves the use of acyl halides and subsequent hydrolysis to form the desired carboxylic acid groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-thian-3-ylGlutaricAcid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiopyran ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Halogenating agents or organometallic reagents can be used to introduce various substituents onto the thiopyran ring.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted thiopyran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-3-thian-3-ylGlutaricAcid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-thian-3-ylGlutaricAcid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The thiopyran ring may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
3-Hydroxyglutaric Acid
- Structure : A hydroxyl group at the 3-position of glutaric acid.
- Role : A key biomarker in glutaric aciduria type I, a metabolic disorder characterized by elevated urinary levels of glutaric acid and 3-hydroxyglutaric acid .
- Comparison : Unlike 3-Hydroxy-3-thian-3-ylGlutaric Acid, 3-hydroxyglutaric acid lacks the thian ring, making it more polar and likely more water-soluble. This difference may affect its metabolic stability and excretion pathways.
3-Hydroxy-3-trifluoromethyl Glutaric Acid
- Structure : A trifluoromethyl group and hydroxyl group at the 3-position.
- Role : Patented as a hypolipidemic agent, demonstrating the pharmacological relevance of substituted glutaric acids. The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the hydroxyl-thian variant .
3-Isobutyl Glutaric Acid
- Structure : An isobutyl substituent at the 3-position.
- Role : Primarily used in industrial synthesis (e.g., polymers, surfactants).
- Comparison : The bulky isobutyl group increases hydrophobicity, whereas the thian ring in 3-Hydroxy-3-thian-3-ylGlutaric Acid may introduce unique solubility profiles due to sulfur’s polarizability .
Pharmacological and Biochemical Implications
Hypolipidemic Potential
Metabolic Disorders
- 3-Hydroxyglutaric Acid: Accumulates in glutaric aciduria type I, causing neurotoxicity. Its detection in urine via NMR highlights its diagnostic utility .
- 3-Hydroxy-3-thian-3-ylGlutaric Acid: No direct data on metabolic pathways, but the thian substituent may hinder renal clearance or increase tissue retention compared to 3-hydroxyglutaric acid.
Physicochemical Properties in Environmental Contexts
Atmospheric Relevance
- Glutaric Acid: A common atmospheric dicarboxylic acid with high solubility in water and methanol. It influences cloud condensation nuclei (CCN) activity and aerosol formation .
- Comparison :
- Solubility : The thian ring in 3-Hydroxy-3-thian-3-ylGlutaric Acid may reduce water solubility compared to glutaric acid, altering its role in aerosol dynamics.
- Size Distribution : Glutaric acid exhibits multi-peaked size distributions in aerosols due to solvent retention or particle collapse, a behavior that may be exacerbated by the thian group’s hydrophobicity .
Oxidative Byproducts
- 3-Oxoadipic Acid and Succinic Acid : Formed during α-pinene oxidation, structurally similar to glutaric acid. These compounds share comparable carbon chain lengths but differ in functional groups (e.g., ketone vs. hydroxyl-thian) .
Data Tables
Table 1: Structural Comparison of Glutaric Acid Derivatives
Table 2: Physicochemical Properties in Atmospheric Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
